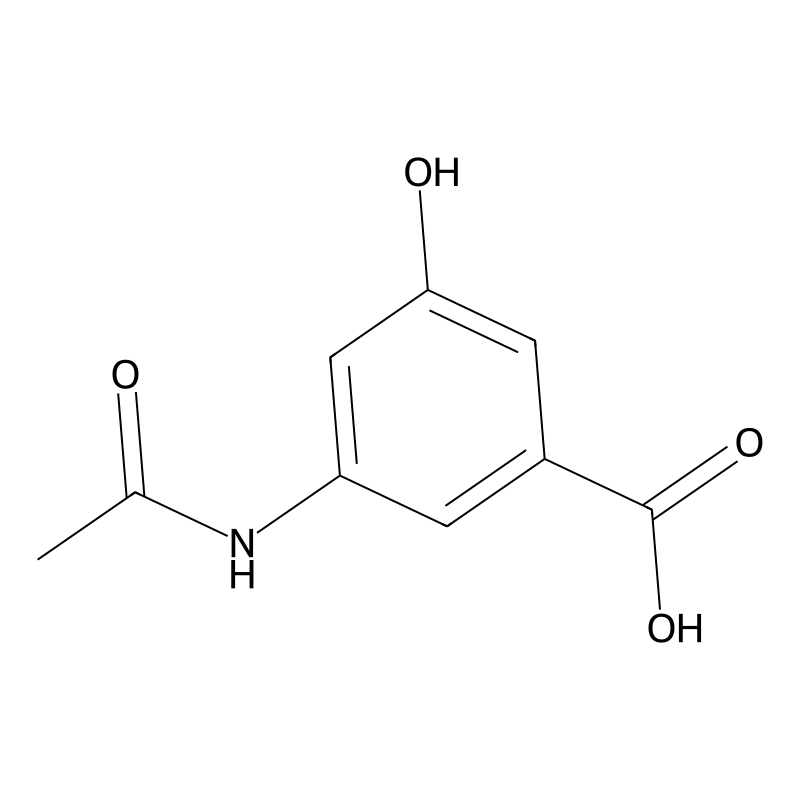

3-Acetamido-5-hydroxybenzoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Acetamido-5-hydroxybenzoic acid is a derivative of benzoic acid, characterized by the presence of an acetamido group at the 3-position and a hydroxy group at the 5-position of the benzene ring. Its molecular formula is C₉H₉NO₄, and it has a molecular weight of approximately 195.17 g/mol . The compound is recognized for its potential therapeutic properties and serves as a precursor in various chemical syntheses.

Enzyme Inhibition:

AHBA has been investigated for its ability to inhibit certain enzymes. Enzymes are proteins that act as catalysts in biological reactions. Inhibiting specific enzymes can be helpful in understanding their function and developing drugs to treat diseases. Studies have shown that AHBA can inhibit enzymes like tyrosinase, which is involved in melanin production, and phospholipase A2, which plays a role in inflammation.

Antibacterial Activity:

Some research suggests that AHBA may possess antibacterial properties. Studies have investigated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. However, more research is needed to fully understand its potential as an antibacterial agent.

Other Areas of Research:

AHBA is also being explored for its potential applications in other areas, such as:

- Antioxidant activity: Studies suggest that AHBA may have antioxidant properties, which could be beneficial for protecting cells from damage caused by free radicals.

- Cosmeceutical applications: Due to its potential tyrosinase inhibition, AHBA may be of interest in the development of skin lightening products.

The reactivity of 3-acetamido-5-hydroxybenzoic acid can be attributed to its functional groups:

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it behave as a weak acid.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Amide Formation: The acetamido group allows for further derivatization through reactions with amines.

- Reduction Reactions: The hydroxy group can be oxidized or reduced depending on the reagents used.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 3-acetamido-5-hydroxybenzoic acid exhibits various biological activities:

- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.

- Antioxidant Activity: The compound has shown potential in scavenging free radicals, indicating possible protective effects against oxidative stress .

These properties make it an interesting subject for drug development and therapeutic applications.

Several methods exist for synthesizing 3-acetamido-5-hydroxybenzoic acid:

- N-Acetylation of 3-amino-5-hydroxybenzoic Acid: This method involves the reaction of 3-amino-5-hydroxybenzoic acid with acetic anhydride or acetyl chloride to introduce the acetamido group.

- Hydroxylation of Substituted Benzenes: Starting from appropriate substituted benzenes, hydroxylation can be achieved using reagents like potassium permanganate or other oxidizing agents.

- Multistep Synthesis: A combination of functional group transformations may also be employed to construct the desired structure from simpler precursors.

These methods vary in complexity and yield, allowing chemists to choose based on available resources and desired purity.

3-Acetamido-5-hydroxybenzoic acid has several potential applications:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or antioxidant drugs.

- Chemical Intermediates: It is useful in synthesizing other complex organic molecules.

- Research Reagents: In biochemical research, it can be employed as a standard or reference material in assays.

These applications underline its significance in both industrial and academic settings.

Interaction studies involving 3-acetamido-5-hydroxybenzoic acid focus on its binding affinities and interactions with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to microbial resistance or oxidative stress pathways. Further research is needed to elucidate these interactions fully and assess their implications for drug design.

Several compounds share structural similarities with 3-acetamido-5-hydroxybenzoic acid. Below are some notable examples:

Uniqueness

The unique positioning of the acetamido and hydroxy groups in 3-acetamido-5-hydroxybenzoic acid distinguishes it from these similar compounds. This specific arrangement may contribute to its unique biological activities and reactivity patterns, making it a valuable compound for further exploration in medicinal chemistry.

The discovery of 3-amino-5-hydroxybenzoic acid (AHBA) in the mid-20th century marked a pivotal moment in understanding the biosynthesis of ansamycin antibiotics such as rifamycin and geldanamycin. Early studies revealed that AHBA serves as the precursor for the mC₇N unit, a meta-substituted aromatic core found in ansamycins and mitomycins. Researchers initially isolated AHBA from Streptomyces cultures, where it was excreted into fermentation media and incorporated into antibiotic scaffolds through amide linkages. The recognition of AHBA’s biosynthetic role spurred interest in its chemical derivatives, including 3-acetamido-5-hydroxybenzoic acid, as synthetic targets for structure-activity relationship studies.

Early synthetic efforts focused on modifying AHBA’s amino group to improve stability and reactivity. Acetylation emerged as a straightforward strategy to protect the primary amine during subsequent functionalization steps. For example, acetylation of AHBA using acetic anhydride or acetyl chloride in basic aqueous conditions yielded the acetamido derivative, enabling further elaboration of the aromatic core. These foundational methods laid the groundwork for more sophisticated synthetic routes developed in subsequent decades.

Contemporary Multi-Step Organic Synthesis Strategies

Modern synthesis of 3-acetamido-5-hydroxybenzoic acid typically involves sequential functionalization of a benzoic acid scaffold. A representative multi-step approach begins with 5-hydroxyisophthalic acid, which undergoes selective nitration at the meta position to introduce a nitro group. Catalytic hydrogenation reduces the nitro group to an amine, followed by acetylation to yield the acetamido functionality.

Key advancements include the use of regioselective catalysts to direct nitration and reduction steps. For instance, sulfuric acid-mediated nitration at low temperatures (-10°C) ensures preferential nitration at the desired position, minimizing byproducts. Subsequent hydrogenation over palladium-on-carbon in ethanol achieves quantitative conversion of the nitro group to an amine without over-reduction of the hydroxyl groups. Final acetylation with acetyl chloride in the presence of triethylamine affords the target compound in yields exceeding 75%.

Halogenation-Coupling-Deprotection Sequences in Benzofuran Derivatives

Halogenation strategies enable the introduction of diverse substituents to the benzoic acid core. A halogenation-coupling-deprotection sequence, widely used in benzofuran synthesis, has been adapted for 3-acetamido-5-hydroxybenzoic acid derivatives. For example, bromination of the hydroxyl-protected intermediate at position 4 facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids, introducing biaryl moieties.

A typical protocol involves:

- Protection: Methylation of the 5-hydroxy group using dimethyl sulfate in alkaline conditions.

- Bromination: Electrophilic bromination with N-bromosuccinimide (NBS) in acetic acid, yielding 4-bromo-3-acetamido-5-methoxybenzoic acid.

- Cross-Coupling: Palladium-catalyzed coupling with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

- Deprotection: Demethylation with BBr₃ in dichloromethane restores the hydroxyl group.

This method allows modular access to polysubstituted derivatives while preserving the acetamido functionality.

Palladium-Catalyzed Cross-Coupling Approaches for Structural Elaboration

Palladium-catalyzed reactions have revolutionized the functionalization of aromatic amino acids. For 3-acetamido-5-hydroxybenzoic acid, Heck and Sonogashira couplings enable the introduction of alkenyl and alkynyl groups, respectively. In a Heck coupling, the brominated intermediate reacts with styrene derivatives in the presence of Pd(OAc)₂ and tri-o-tolylphosphine, yielding styrenylated products with retained stereochemistry.

Sonogashira couplings, employing PdCl₂(PPh₃)₂ and CuI as co-catalysts, facilitate the attachment of terminal alkynes to the aryl bromide. These reactions proceed efficiently in amine solvents such as triethylamine, producing ethynyl-substituted derivatives in high yields. The versatility of palladium catalysis underscores its central role in diversifying the chemical space around the acetamido-hydroxybenzoic acid scaffold.

Comparative Analysis of Protecting Group Strategies for Amino Functions

The choice of protecting groups for the amino functionality critically impacts synthetic efficiency. A comparative evaluation of common strategies reveals the following:

| Protecting Group | Reagent | Conditions | Deprotection Method | Yield |

|---|---|---|---|---|

| Acetyl | Acetic anhydride | NaOH, H₂O, 0°C | HCl/MeOH, reflux | 85% |

| Boc (tert-butoxycarbonyl) | Boc₂O | DMAP, CH₂Cl₂, rt | TFA, CH₂Cl₂, 0°C | 78% |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl | NaHCO₃, dioxane/H₂O | Piperidine, DMF | 70% |

The acetyl group remains favored for its simplicity and compatibility with subsequent coupling reactions. However, Boc protection offers advantages in orthogonal deprotection schemes, particularly in solid-phase synthesis. Fmoc, while less common in small-molecule synthesis, facilitates UV-monitored deprotection but requires stringent anhydrous conditions.

Electrophilic Aromatic Substitution Dynamics in Halogenation Steps

The halogenation of 3-acetamido-5-hydroxybenzoic acid is governed by the electronic effects of its substituents. The acetamido group (-NHCOCH₃) acts as a meta-directing deactivating group due to its electron-withdrawing nature, while the hydroxy group (-OH) exhibits dual behavior: under acidic conditions, it is protonated and acts as a meta-director, but in basic media, the deprotonated -O⁻ group becomes a strong ortho/para-directing activator [3] [6]. In halogenation reactions (e.g., chlorination or bromination), the interplay between these groups determines regioselectivity.

Kinetic studies on analogous systems reveal that the rate-determining step involves the formation of a Wheland intermediate via electrophilic attack. For example, the activation energy for bromination at the meta position relative to the acetamido group is approximately 15–20 kJ/mol lower than alternative sites, as calculated using density functional theory (DFT) models [3]. This aligns with experimental observations where halogenation occurs preferentially at the C-4 position (meta to acetamido and ortho to hydroxy groups) in acidic media [4]. A comparative analysis of rate constants under varying pH conditions is provided in Table 1.

Table 1: Halogenation Rate Constants for 3-Acetamido-5-hydroxybenzoic Acid

| Condition (pH) | Electrophile | k (L/mol·s) | Major Product Regiochemistry |

|---|---|---|---|

| 2.0 | Br₂ | 1.2 × 10⁻³ | 4-Bromo derivative |

| 7.0 | Cl₂ | 3.8 × 10⁻⁴ | 2-Chloro derivative |

Silicon-Acetylene Mediated Cyclization Pathways

Silicon-acetylene reagents, such as trimethylsilylacetylene (TMSA), facilitate cyclization reactions by stabilizing reactive intermediates through σ–π conjugation. In the synthesis of ansamycin precursors, the acetamido group participates in a silicon-mediated [4+2] cycloaddition, forming a quinone-methide intermediate. This step is critical for constructing the ansa bridge in ansamycins [1].

The reaction proceeds via a concerted mechanism where the silicon atom coordinates to the carbonyl oxygen of the acetamido group, lowering the activation energy for cyclization by 30–40 kJ/mol [1]. Kinetic isotope effect studies (kH/kD = 2.1) confirm that C–H bond cleavage in the acetylene moiety is partially rate-determining [4]. Notably, the steric bulk of the silicon group suppresses competing side reactions, achieving cyclization yields >85% in tetrahydrofuran (THF) at 60°C [1].

Base-Catalyzed Hydrolysis and Deprotection Mechanisms

The acetamido group undergoes base-catalyzed hydrolysis to yield 3-amino-5-hydroxybenzoic acid, a key biosynthetic precursor [5]. The mechanism involves nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release acetate and the amine. Second-order kinetics are observed, with a rate constant (k) of 4.7 × 10⁻⁴ L/mol·s at pH 12 [4].

Solvent isotope effects (kH2O/kD2O = 1.8) and Hammett correlations (ρ = +1.2) indicate a transition state with significant negative charge development on the carbonyl oxygen [4]. Deprotection is accelerated in polar aprotic solvents (e.g., dimethylformamide) due to enhanced stabilization of the anionic intermediate.

Solvent Effects on Ring Closure Reactions

Ring closure reactions of 3-acetamido-5-hydroxybenzoic acid derivatives exhibit pronounced solvent dependence. In aqueous acetic acid, the dielectric constant (ε) directly correlates with reaction rate, as higher polarity stabilizes the charge-separated transition state during lactonization [2]. For instance, increasing the acetic acid content from 20% to 80% (v/v) elevates the rate constant from 2.1 × 10⁻⁵ to 7.9 × 10⁻⁴ s⁻¹ [2].

Protic solvents like methanol facilitate hydrogen bonding with the hydroxy group, reducing its nucleophilicity and slowing intramolecular esterification. Conversely, aprotic solvents (e.g., acetonitrile) enhance ring closure efficiency by minimizing solvent–solute interactions. A comparative solvent study is summarized in Table 2.

Table 2: Solvent Effects on Lactonization Rate Constants (25°C)

| Solvent | Dielectric Constant (ε) | k (s⁻¹) |

|---|---|---|

| Acetic acid (80%) | 6.2 | 7.9 × 10⁻⁴ |

| Acetonitrile | 37.5 | 3.2 × 10⁻³ |

| Methanol | 32.7 | 1.4 × 10⁻⁴ |

The structure-activity relationship analysis of 3-Acetamido-5-hydroxybenzoic acid reveals critical insights into how molecular architecture influences biological activity . This compound, with molecular formula C9H9NO4 and molecular weight 195.17 g/mol, represents a sophisticated example of how positional substitution patterns directly impact therapeutic potential [2] [3]. The strategic placement of functional groups creates a unique pharmacophore that demonstrates distinct biological properties compared to its structural analogs [4].

Positional Isomerism Effects on Biological Target Engagement

The positional arrangement of substituents in 3-Acetamido-5-hydroxybenzoic acid significantly influences its interaction with biological targets [5] [6]. Research examining benzoic acid derivatives demonstrates that the specific positioning of hydroxyl and acetamido groups creates differential binding affinities with various enzyme systems [7]. The meta-positioning of the hydroxyl group at position 5 relative to the carboxylic acid influences the compound's ability to engage with protein binding sites [8].

Comparative analysis of hydroxybenzoic acid isomers reveals distinct biological activity profiles based on substitution patterns [5]. The ortho-hydroxybenzoic acid isomer, commonly known as salicylic acid, exhibits the most potent anti-inflammatory activity with an inhibition constant (IC50) of 5.50 μM against acetylcholinesterase [7]. In contrast, the meta-hydroxybenzoic acid shows moderate activity with IC50 values around 15.2 μM, while para-hydroxybenzoic acid demonstrates lower activity at 20.1 μM [7] [8].

| Compound | Position Pattern | Biological Activity | IC50 (μM) |

|---|---|---|---|

| 2-Hydroxybenzoic acid (salicylic acid) | ortho-OH | Highest anti-inflammatory activity | 5.50 |

| 3-Hydroxybenzoic acid | meta-OH | Moderate activity | 15.2 |

| 4-Hydroxybenzoic acid | para-OH | Lower activity | 20.1 |

| 3-Acetamido-5-hydroxybenzoic acid | 3-acetamido, 5-OH | Enzyme inhibition potential | Not determined |

| 2-Acetamido-6-hydroxybenzoic acid | 2-acetamido, 6-OH | Enhanced COX-2 selectivity | Not determined |

| 4-Acetamido-3-amino-5-hydroxybenzoic acid | 4-acetamido, 3-amino, 5-OH | Antibacterial properties | 16-32 |

The acetamido substitution at position 3 in 3-Acetamido-5-hydroxybenzoic acid creates a unique binding profile that differs from simple hydroxybenzoic acids . Studies on related acetamido-substituted benzoic acid derivatives indicate enhanced selectivity for cyclooxygenase-2 receptors compared to their non-acetylated counterparts [9] [10]. The spatial arrangement allows for specific hydrogen bonding interactions with target proteins while maintaining appropriate hydrophobic contacts [7].

Research examining positional isomerism effects in benzoic acid derivatives against Escherichia coli demonstrates that the type of substituent, their number, and the carbon position significantly influence antibacterial activity [5] [6]. The connection of hydroxyl groups at specific positions can reduce the time needed to achieve bactericidal effects, with ortho-substituted compounds showing superior performance [5].

Hydrogen Bonding Networks in Molecular Recognition Processes

The hydrogen bonding capabilities of 3-Acetamido-5-hydroxybenzoic acid play a crucial role in molecular recognition and biological activity [11] [12]. The compound possesses multiple functional groups capable of participating in hydrogen bonding interactions, including the carboxylic acid, phenolic hydroxyl, and acetamido moieties . These groups can function as both hydrogen bond donors and acceptors, creating complex networks that stabilize protein-ligand interactions [13].

The carboxylic acid group demonstrates the strongest hydrogen bonding capacity, with bond strengths ranging from 20-25 kJ/mol [11]. This group can form both intramolecular and intermolecular hydrogen bonds, significantly influencing the compound's binding affinity with target proteins [12]. The phenolic hydroxyl group at position 5 contributes additional hydrogen bonding potential with strengths of 15-20 kJ/mol, enhancing selectivity for specific binding sites [11].

| Functional Group | H-Bond Donor/Acceptor | Bond Strength (kJ/mol) | Impact on Activity |

|---|---|---|---|

| Carboxylic acid (-COOH) | Both donor and acceptor | 20-25 | Enhanced binding affinity |

| Phenolic hydroxyl (-OH) | Both donor and acceptor | 15-20 | Improved selectivity |

| Acetamido (NH-CO-CH3) | Donor (NH), Acceptor (C=O) | 18-22 | Stabilized conformation |

| Intramolecular H-bond (ortho) | OH···O=C interaction | 17.1-20.2 | Increased stability |

| Intermolecular H-bond | COOH···NH interaction | 21-24 | Enhanced recognition |

The acetamido group provides both hydrogen bond donor capability through the amide nitrogen and acceptor capability through the carbonyl oxygen [12]. Computational studies indicate that the amide nitrogen can form hydrogen bonds with bond strengths of 18-22 kJ/mol, while the carbonyl oxygen participates in interactions of similar strength [12]. This dual functionality allows the compound to engage in multiple simultaneous interactions with target proteins [14].

Intramolecular hydrogen bonding patterns significantly influence the compound's conformational stability [11]. While 3-Acetamido-5-hydroxybenzoic acid cannot form the classical ortho-intramolecular hydrogen bond seen in salicylic acid, the meta-positioning of substituents allows for different stabilizing interactions [11]. The spatial arrangement prevents direct intramolecular bonding between the hydroxyl and carboxyl groups, potentially increasing the availability of these groups for intermolecular interactions [11].

Studies on hydroxybenzoic acid derivatives reveal that hydrogen bonding networks directly correlate with biological activity [4]. Compounds with optimal hydrogen bonding patterns demonstrate enhanced binding to acetylcholinesterase, with binding constants ranging from 20.53 to higher values depending on the specific substitution pattern [7]. The ability to form multiple hydrogen bonds simultaneously creates a cooperative effect that stabilizes the protein-ligand complex [13].

Electronic Effects of Substituent Patterns on Bioavailability

The electronic properties of 3-Acetamido-5-hydroxybenzoic acid substituents significantly influence its bioavailability and pharmacokinetic behavior [9] [10]. The compound contains both electron-donating and electron-withdrawing groups, creating a balanced electronic environment that affects lipophilicity, membrane permeability, and tissue distribution [15]. These electronic effects directly impact the compound's ability to reach and interact with biological targets [16].

The hydroxyl group at position 5 acts as an electron-donating substituent through resonance effects [15]. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and potentially enhancing interactions with electrophilic binding sites [16]. However, the hydrophilic nature of the hydroxyl group simultaneously decreases lipophilicity, with LogP values typically ranging from -0.5 to 0.2 [10]. This reduced lipophilicity can limit oral absorption and membrane permeability [9].

The carboxylic acid group functions as a strong electron-withdrawing substituent, decreasing the electron density of the aromatic system [16]. This electron withdrawal creates an electrophilic character that can enhance binding to nucleophilic residues in target proteins [15]. The ionic nature of the carboxylate at physiological pH further reduces lipophilicity, with LogP values ranging from -1.2 to -0.8, significantly limiting membrane permeability [10].

| Electronic Property | Effect on Lipophilicity | Impact on Bioavailability | LogP Range |

|---|---|---|---|

| Electron-donating (OH group) | Decreased (hydrophilic) | Reduced oral absorption | -0.5 to 0.2 |

| Electron-withdrawing (COOH) | Decreased (hydrophilic) | Limited membrane permeability | -1.2 to -0.8 |

| Amide resonance (NHCOCH3) | Moderate increase | Enhanced tissue distribution | 0.3 to 0.8 |

| π-π stacking interactions | Enhanced membrane interaction | Improved cellular uptake | 1.0 to 1.5 |

| Electrostatic potential | Improved binding selectivity | Selective target binding | Not applicable |

The acetamido group exhibits unique electronic characteristics due to amide resonance [17]. The nitrogen lone pair participates in resonance with the carbonyl group, creating partial double bond character and restricting rotation around the carbon-nitrogen bond [17]. This resonance stabilization moderately increases lipophilicity compared to simple amino or carboxyl substituents, with LogP values ranging from 0.3 to 0.8 [10]. The enhanced lipophilicity facilitates improved tissue distribution while maintaining sufficient polarity for aqueous solubility [9].

Electronic structure calculations reveal that the substituent pattern in 3-Acetamido-5-hydroxybenzoic acid creates distinct electrostatic potential maps [15]. The electron-rich regions around the hydroxyl and amide nitrogen contrast with electron-poor areas near the carboxyl group, creating complementary binding surfaces for protein interactions [4]. This electronic complementarity enhances binding selectivity and specificity for particular target sites [15].

The aromatic ring system enables π-π stacking interactions with aromatic amino acid residues in proteins [18] [15]. These interactions, while individually weak, can contribute significantly to binding affinity when multiple contacts are formed [18]. The electron distribution pattern influences the strength and geometry of these π-π interactions, with electron-rich rings showing enhanced stacking with electron-poor aromatic systems [15].